BENGHE Validation & Comparative

Check Availability & Pricing

A Comprehensive Efficacy and Mechanism of
Action Guide to Telaglenastat (CB-839)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Telaglenastat Hydrochloride

Cat. No.: B3324489

An important clarification for our readers: Telaglenastat is the generic name for the
investigational drug also widely known by its developmental code, CB-839. Throughout this
guide, both names will be used interchangeably as they refer to the identical molecule, a first-
in-class, potent, and selective glutaminase inhibitor. This document serves not as a comparison
between two different entities, but as a detailed exposition of the efficacy and experimental
basis of this single agent.

Telaglenastat (CB-839) is an orally bioavailable, small molecule inhibitor of glutaminase (GLS),
a critical enzyme in cancer cell metabolism.[1][2][3] By targeting the conversion of glutamine to
glutamate, Telaglenastat disrupts a key pathway that many tumors rely on for energy
production, biosynthesis, and maintaining redox balance.[2][4] This guide provides a
comprehensive overview of the preclinical and clinical data supporting the efficacy of
Telaglenastat, details the experimental protocols used in its evaluation, and visualizes its
mechanism of action.

Mechanism of Action

Telaglenastat is a selective and reversible allosteric inhibitor of glutaminase.[5][6][7] In many
cancer cells, there is an increased uptake and utilization of glutamine, a phenomenon often
referred to as "glutamine addiction”. Glutaminase catalyzes the first step in glutaminolysis, the
conversion of glutamine to glutamate. Glutamate is then further metabolized to a-ketoglutarate,
which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors. By
inhibiting glutaminase, Telaglenastat effectively blocks this pathway, leading to a depletion of
downstream metabolites essential for tumor cell proliferation and survival.[2][8] Preclinical
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studies have shown that Telaglenastat treatment leads to reduced levels of glutamate and its
downstream metabolites, including the TCA cycle intermediate malate and the amino acid
aspartate.[9]
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Caption: Mechanism of action of Telaglenastat (CB-839) in a cancer cell.
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Preclinical Efficacy

The antitumor activity of Telaglenastat has been demonstrated in a variety of preclinical
models, including cell lines and xenografts.

In Vitro Antiproliferative Activity

Telaglenastat has shown potent antiproliferative effects in a range of cancer cell lines,
particularly those that exhibit a high dependence on glutamine.

Cell Line Cancer Type IC50 (pM) Reference
Triple-Negative Breast

MDA-MB-231 0.033 [1]
Cancer

Various Triple- ] .
) Triple-Negative Breast
Negative Breast 0.002-0.3 [8]
Cancer
Cancer

In Vivo Tumor Growth Inhibition

In xenograft models, orally administered Telaglenastat has been shown to suppress tumor
growth both as a single agent and in combination with other therapies.

Xenograft Tumor Growth

Cancer Type Treatment L Reference
Model Inhibition (%)

Triple-Negative Telaglenastat
TNBC Model 61 [1]

Breast Cancer (200 mg/kg, p.o.)

Telaglenastat
JIMT-1 Breast Cancer 54 [1]
(200 mg/kg, p.o.)

Telaglenastat
JIMT-1 Breast Cancer (200 mg/kg, p.o.) 100 [1]
+ NSC 125973

Clinical Efficacy
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Telaglenastat has been evaluated in several clinical trials, primarily in combination with other
anticancer agents.

ENTRATA Trial: Telaglenastat with Everolimus in Renal Cell Carcinoma (RCC)

The Phase 2 ENTRATA trial evaluated the combination of Telaglenastat and everolimus in
patients with heavily pretreated advanced or metastatic RCC.[4][7]

Telaglenast Hazard
Placebo + . p-value
Parameter at + ] Ratio (95% . Reference
. Everolimus (one-sided)

Everolimus Cl)
Median
Progression- 0.64 (0.34-

) 3.8 months 1.9 months 0.079 [41[71[10]

Free Survival 1.20)
(PFS)

CANTATA Trial: Telaglenastat with Cabozantinib in Renal Cell Carcinoma (RCC)

The Phase 2 CANTATA trial investigated the combination of Telaglenastat and cabozantinib in
patients with metastatic RCC.[11] The addition of Telaglenastat to cabozantinib did not result in
a statistically significant improvement in progression-free survival.[11][12]

Telaglenast

A Placebo + Hazard
at +
Parameter . . Cabozantini Ratio (95% p-value Reference

Cabozantini

Cl)

b
Median
Progression- 0.94 (0.74-

) 9.2 months 9.3 months 0.653 [11][12]

Free Survival 1.21)
(PFS)
Overall
Response 31.2% 27.8% - - [11]
Rate (ORR)
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Phase | Study in Solid Tumors

A Phase 1 dose-escalation and expansion study of Telaglenastat in patients with advanced or
metastatic solid tumors established a recommended Phase 2 dose (RP2D) of 800 mg twice
daily and demonstrated a manageable safety profile.[13][14]

Parameter Value Reference
Disease Control Rate (DCR) 43% [14]
DCR in RCC 50% [14]
Overall Response Rate (ORR) 5% [14]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.
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Caption: Workflow for in vitro antiproliferation assay.

Methodology:

o Cell Seeding: Breast cancer cell lines were seeded into 96-well plates at an appropriate
density.

» Drug Treatment: The following day, cells were treated with a range of concentrations of
Telaglenastat (CB-839).

e |ncubation: Plates were incubated for 72 hours under standard cell culture conditions.
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» Proliferation Measurement: Cell viability was assessed using a commercially available assay,
such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active
cells.

o Data Analysis: The resulting data was used to generate dose-response curves and calculate
the half-maximal inhibitory concentration (IC50) values.[8]
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Caption: Workflow for in vivo xenograft studies.

Methodology:

Tumor Implantation: Human cancer cells (e.g., from a triple-negative breast cancer cell line)
were implanted subcutaneously into the flank of immunocompromised mice.

o Tumor Growth: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mms3).

e Randomization: Mice were then randomized into different treatment groups, including a
vehicle control group.

o Drug Administration: Telaglenastat was administered orally (p.0.) at a specified dose and
schedule (e.g., 200 mg/kg, twice daily).

e Monitoring: Tumor volumes and mouse body weights were measured regularly (e.g., twice a
week).

o Endpoint: The study continued until tumors in the control group reached a specified
maximum size or for a predetermined duration.
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» Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor
volume in the treated groups to the control group.[1]

Glutaminase Activity Assay

Methodology: The enzymatic activity of glutaminase was measured in an assay buffer
containing 50 mM Tris-Acetate pH 8.6, 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL bovine
serum albumin, 1 mM DTT, 2 mM NADP+, and 0.01% Triton X-100.[1] The inhibition of
recombinant human glutaminase (GAC) by Telaglenastat was determined following
preincubation.[1]

Conclusion

Telaglenastat (CB-839) is a promising therapeutic agent that targets a key metabolic
vulnerability in a variety of cancers. Its mechanism of action, the inhibition of glutaminase, is
well-characterized, and its antitumor effects have been demonstrated in both preclinical and
clinical settings. While the combination of Telaglenastat with cabozantinib in the CANTATA trial
did not show a significant improvement in progression-free survival in metastatic RCC, the
ENTRATA trial did provide proof-of-concept for its activity in combination with everolimus in a
heavily pretreated RCC population.[4][7][11][12] Ongoing research continues to explore the
potential of Telaglenastat in combination with other therapies and in different cancer types, with
the goal of identifying patient populations most likely to benefit from this novel metabolic
inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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